REACTION_CXSMILES
|
[Mg].[CH2:2](Br)CBr.[CH2:6](Cl)/[CH:7]=[C:8](/[CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])\[CH3:9].ClC[C:19](=[CH:23][CH2:24][CH2:25][CH3:26])[C:20](=[O:22])[CH3:21]>[Cl-].[Zn+2].[Cl-].[Cu]I.O1CCCC1>[CH2:23]([CH2:19][C:20](=[O:22])[CH3:21])[CH:24]=[C:25]([CH2:26][CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:9])[CH3:2] |f:4.5.6|
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Cl
|
Name
|
3-chloromethylheptenone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)=O)=CCCC
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
CuI
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
objective compound
|
Type
|
product
|
Smiles
|
C(C=C(C)CCC=C(C)CCC=C(C)C)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |